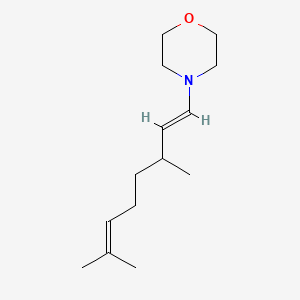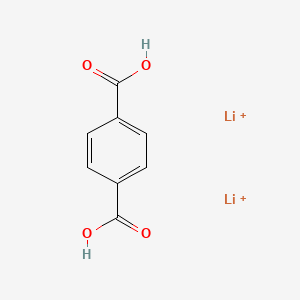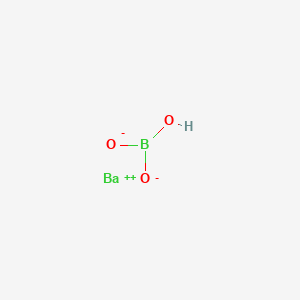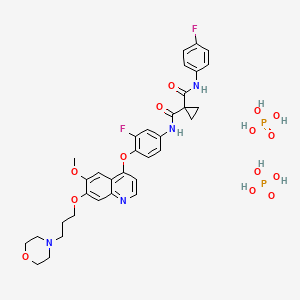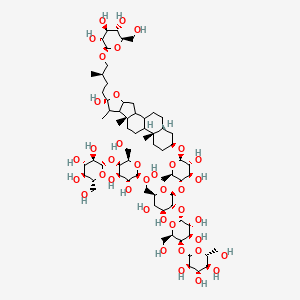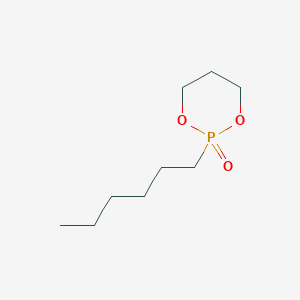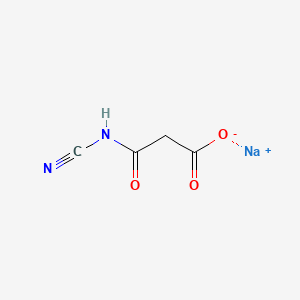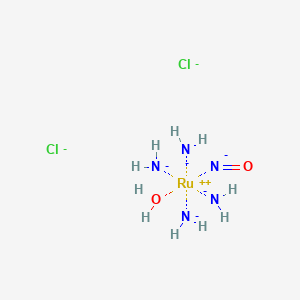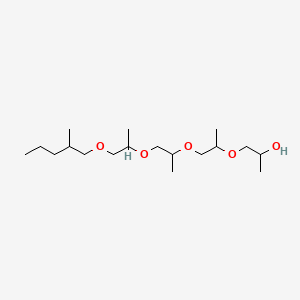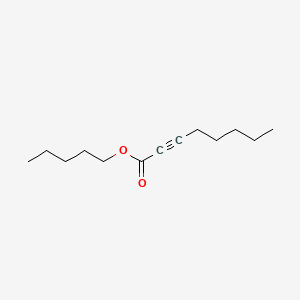
2-Octynoic acid, pentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octynoic acid, pentyl ester is an organic compound with the molecular formula C13H22O2 It is an ester derived from 2-octynoic acid and pentanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-octynoic acid, pentyl ester typically involves the esterification of 2-octynoic acid with pentanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
2-Octynoic acid+PentanolAcid Catalyst2-Octynoic acid, pentyl ester+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification process.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-octynoic acid and pentanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the ester can lead to the formation of carboxylic acids or other oxidized products, depending on the conditions and reagents used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Hydrolysis: 2-Octynoic acid and pentanol.
Reduction: 2-Octyn-1-ol and pentanol.
Oxidation: Various oxidized products, including carboxylic acids.
Applications De Recherche Scientifique
2-Octynoic acid, pentyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-octynoic acid, pentyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release 2-octynoic acid, which may interact with cellular enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may exert its effects through modulation of enzyme activity and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
2-Octynoic acid: The parent acid of the ester, with similar chemical properties but different reactivity.
Pentyl acetate: Another ester with a similar structure but derived from acetic acid and pentanol.
Methyl heptine carbonate: An ester with a similar carbon chain length but different functional groups.
Uniqueness: 2-Octynoic acid, pentyl ester is unique due to the presence of both an ester functional group and an alkyne group in its structure
Propriétés
Numéro CAS |
10484-32-9 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
pentyl oct-2-ynoate |
InChI |
InChI=1S/C13H22O2/c1-3-5-7-8-9-11-13(14)15-12-10-6-4-2/h3-8,10,12H2,1-2H3 |
Clé InChI |
KFFPWTGTLLSHSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CC(=O)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


